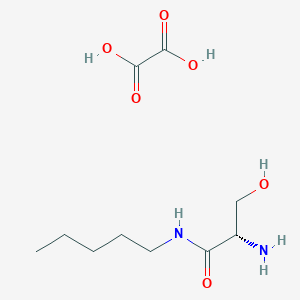
Zolimomabaritox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolimomabaritox is a novel compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a complex molecule that has shown promising results in various studies, making it an attractive option for researchers.
Mécanisme D'action
The mechanism of action of Zolimomabaritox is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Zolimomabaritox has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, it has been shown to inhibit the proliferation of cancer cells, which suggests that it may have antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Zolimomabaritox in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory and antitumor properties, which makes it a valuable tool for researchers. However, one of the limitations of using Zolimomabaritox in lab experiments is its complex synthesis process, which makes it challenging to produce in large quantities.
Orientations Futures
There are several future directions for research on Zolimomabaritox. One potential direction is to investigate its potential therapeutic effects in various diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process. Finally, there is a need for more studies to investigate the safety and toxicity of Zolimomabaritox in humans.
Méthodes De Synthèse
The synthesis of Zolimomabaritox is a complex process that involves several steps. The first step is the preparation of the starting materials, which are then reacted to form the final product. The synthesis of Zolimomabaritox requires specialized equipment and expertise, which makes it a challenging process.
Applications De Recherche Scientifique
Zolimomabaritox has several potential applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Additionally, it has been shown to have antitumor properties, which makes it a potential candidate for cancer research.
Propriétés
Numéro CAS |
141483-72-9 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



